molecular formula C24H34N2O5 B135737 Ramipril isopropyl ester CAS No. 295328-72-2

Ramipril isopropyl ester

Cat. No. B135737
CAS RN: 295328-72-2
M. Wt: 430.5 g/mol
InChI Key: WJWHJJCWHNPKTH-MQBSTWLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramipril isopropyl ester (RPE) is a prodrug of ramipril, an ACE inhibitor used to treat hypertension, congestive heart failure, and other cardiovascular diseases. RPE is a prodrug because it is a form of ramipril that is not active until it is metabolized in the body. RPE is an important research tool for scientists due to its ability to be metabolized in the body, allowing for the study of the properties of ramipril in vivo.

Scientific Research Applications

Synthesis and Impurity Assessment

Ramipril isopropyl ester, an angiotensin-converting enzyme (ACE) inhibitor, is essential in pharmaceutical synthesis and impurity assessment. A study focused on synthesizing and standardizing impurity A of Ramipril, a crucial aspect of ensuring pharmaceutical quality and safety (Nguyen et al., 2022).

Enhanced Stability in Nanoemulsion

The stability of Ramipril in nanoemulsion formulations has been a subject of research. A study highlighted the improvement in stability when Ramipril is formulated in a nanoemulsion containing Cremophor-EL. This formulation approach can be critical in enhancing the shelf life and effectiveness of Ramipril-based medications (Shafiq & Shakeel, 2008).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of this compound is pivotal in drug development. Studies have detailed the rapid distribution of Ramipril in tissues and its conversion into the active metabolite, ramiprilat, in the liver (Meisel, Shamiss, & Rosenthal, 1994). Another study explored the role of human esterases in the metabolism of drugs, including Ramipril, emphasizing its activation from a prodrug state (Meyer, Schütz, & Maurer, 2015).

Formulation and Evaluation

Research has been conducted on developing and evaluating different formulations of Ramipril to enhance its stability and efficacy. For instance, the development of Ramipril pellets aimed at improving its stability under various formulation and storage conditions (Madoria & Maheshwari, 2012).

Spectrophotometric Determination

Techniques for the spectrophotometric determination of Ramipril in pharmaceutical formulations have been developed, providing essential tools for quality control in drug manufacturing (Rahman, Ahmad, & Azmi, 2005).

Electrochemical Sensor Development

The development of electroanalytical methods for determining Ramipril using novel sensors, like nanostructured carbon black, represents a significant advancement in drug analysis and quality control (Silva & Fatibello‐Filho, 2017).

Mechanism of Action

Ramipril inhibits the Renin-Angiotensin-Aldosterone System (RAAS) by binding to and inhibiting Angiotensin-Converting Enzyme (ACE), thereby preventing the conversion of angiotensin I to angiotensin II . As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs .

Safety and Hazards

According to the Globally Harmonized System (GHS), Ramipril isopropyl ester is not classified as a hazardous substance or mixture .

Future Directions

The solid-state stability of Ramipril was studied under stress conditions. It was found that the tableting process deteriorated its stability, explaining the need for appropriate immediate packaging. Ramipril in the form of tablets must be stored in blisters, and it cannot be crushed into two halves .

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWHJJCWHNPKTH-MQBSTWLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

295328-72-2
Record name Ramipril isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL ISOPROPYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramipril isopropyl ester
Reactant of Route 2
Reactant of Route 2
Ramipril isopropyl ester
Reactant of Route 3
Reactant of Route 3
Ramipril isopropyl ester
Reactant of Route 4
Reactant of Route 4
Ramipril isopropyl ester
Reactant of Route 5
Ramipril isopropyl ester
Reactant of Route 6
Ramipril isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.